molecular formula C13H26NO6P B15230129 Ethyl 2-(diethoxyphosphoryl)-2-pivalamidoacetate

Ethyl 2-(diethoxyphosphoryl)-2-pivalamidoacetate

Cat. No.: B15230129
M. Wt: 323.32 g/mol
InChI Key: GGGQKGZJSSCVAE-UHFFFAOYSA-N
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Description

Ethyl 2-(diethoxyphosphoryl)-2-pivalamidoacetate is an organic compound that belongs to the class of phosphonates. It is characterized by the presence of a diethoxyphosphoryl group and a pivalamido group attached to an ethyl acetate backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(diethoxyphosphoryl)-2-pivalamidoacetate typically involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate. The reaction conditions often include heating the reactants in the presence of a solvent like toluene .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors. The reaction mixture is passed through a heated coil, and the product is collected and purified using distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(diethoxyphosphoryl)-2-pivalamidoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates .

Mechanism of Action

The mechanism of action of Ethyl 2-(diethoxyphosphoryl)-2-pivalamidoacetate involves its interaction with various molecular targets. The diethoxyphosphoryl group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, its ability to undergo nucleophilic substitution allows it to modify biological macromolecules, thereby altering their function .

Comparison with Similar Compounds

  • Triethyl phosphonoacetate
  • Diethyl benzylphosphonate
  • Diethyl ethoxycarbonylmethylphosphonate

Comparison: Ethyl 2-(diethoxyphosphoryl)-2-pivalamidoacetate is unique due to the presence of the pivalamido group, which imparts steric hindrance and affects its reactivity. Compared to similar compounds, it exhibits distinct chemical behavior and biological activity, making it a valuable compound in various applications .

Properties

Molecular Formula

C13H26NO6P

Molecular Weight

323.32 g/mol

IUPAC Name

ethyl 2-diethoxyphosphoryl-2-(2,2-dimethylpropanoylamino)acetate

InChI

InChI=1S/C13H26NO6P/c1-7-18-11(15)10(14-12(16)13(4,5)6)21(17,19-8-2)20-9-3/h10H,7-9H2,1-6H3,(H,14,16)

InChI Key

GGGQKGZJSSCVAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(NC(=O)C(C)(C)C)P(=O)(OCC)OCC

Origin of Product

United States

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